molecular formula C34H47N11Na2O14S2 B12782566 Einecs 286-152-0 CAS No. 85187-64-0

Einecs 286-152-0

Cat. No.: B12782566
CAS No.: 85187-64-0
M. Wt: 943.9 g/mol
InChI Key: WXFPJWPODOCUDI-FHJHGPAASA-L
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Description

Einecs 286-152-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Chemical Reactions Analysis

Einecs 286-152-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives and by-products that are useful in different applications .

Scientific Research Applications

Einecs 286-152-0 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and in biology for studying biochemical pathways. In medicine, it may be used for developing new drugs or therapeutic agents. Industrial applications include its use in manufacturing processes and as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 286-152-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context in which the compound is used .

Comparison with Similar Compounds

Einecs 286-152-0 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications and effects. Some similar compounds include those with similar molecular formulas or functional groups .

Properties

85187-64-0

Molecular Formula

C34H47N11Na2O14S2

Molecular Weight

943.9 g/mol

IUPAC Name

disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C30H38N10O12S2.C4H11NO2.2Na/c1-51-29-35-25(33-27(37-29)39(9-13-41)10-14-42)31-21-7-5-19(23(17-21)53(45,46)47)3-4-20-6-8-22(18-24(20)54(48,49)50)32-26-34-28(38-30(36-26)52-2)40(11-15-43)12-16-44;6-3-1-5-2-4-7;;/h3-8,17-18,41-44H,9-16H2,1-2H3,(H,45,46,47)(H,48,49,50)(H,31,33,35,37)(H,32,34,36,38);5-7H,1-4H2;;/q;;2*+1/p-2/b4-3+;;;

InChI Key

WXFPJWPODOCUDI-FHJHGPAASA-L

Isomeric SMILES

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+]

Canonical SMILES

COC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+]

Origin of Product

United States

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